![molecular formula C9H14N2O2 B2524323 Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate CAS No. 934172-26-6](/img/structure/B2524323.png)
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate
Overview
Description
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is a chemical compound with the molecular formula C9H14N2O2 . It has a molecular weight of 182.22 . The IUPAC name for this compound is ethyl (2-ethyl-1H-imidazol-1-yl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is 1S/C9H14N2O2/c1-3-8-10-5-6-11(8)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate are not detailed in the available literature, imidazole compounds are known to be versatile intermediates used in various chemical reactions .Scientific Research Applications
Antitumor Activity
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate has garnered attention for its potential antitumor properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. These derivatives exhibit promising antitumor activity, making them interesting candidates for further investigation in cancer therapy .
Synthesis of Pyrazole Derivatives
The compound serves as a valuable precursor for the synthesis of pyrazole derivatives. By reacting Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate with appropriate reagents, chemists can access a wide range of pyrazole-based compounds. Pyrazoles find applications in medicinal chemistry, agrochemicals, and materials science .
Thiophene Synthesis
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate participates in the construction of thiophene derivatives. Thiophenes are important heterocyclic compounds with diverse biological activities. Researchers have used this compound as a building block to access novel thiophene-based molecules .
Pyridine Derivatives
The compound also contributes to the synthesis of pyridine derivatives. Pyridines are ubiquitous in pharmaceuticals, agrochemicals, and materials science. By functionalizing Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate, scientists can access pyridine-containing molecules with potential therapeutic applications .
Coumarin Synthesis
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate plays a role in the preparation of coumarin derivatives. Coumarins exhibit diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects. Researchers have utilized this compound to access novel coumarin analogs for drug discovery .
Antihypertensive Potential
While not directly related to the compound itself, researchers have synthesized derivatives containing imidazole moieties (similar to Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate) and evaluated their antihypertensive potential in animal models. These studies highlight the broader impact of imidazole-containing compounds in cardiovascular research .
Mechanism of Action
Target of Action
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is an imidazole derivative . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
It is noted that imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Action Environment
It is noted that imidazole derivatives are generally stable under a variety of conditions .
properties
IUPAC Name |
ethyl 2-(2-ethylimidazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-8-10-5-6-11(8)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJZYAZXNRFUCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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